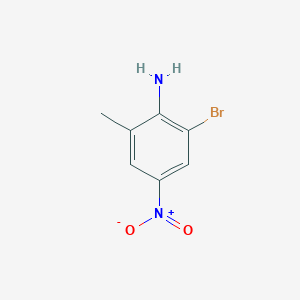

2-Brom-6-methyl-4-nitroanilin

Übersicht

Beschreibung

2-Bromo-6-methyl-4-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring. This compound appears as yellow needles and has a melting point of 180-184°C .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Bromo-6-methyl-4-nitroaniline serves as an intermediate in synthesizing various organic compounds, including dyes and pharmaceuticals. Its unique substituents allow for specific reactivity patterns that are exploited in synthetic pathways.

Biology

This compound is utilized as a building block in the synthesis of biologically active molecules. For example, it is involved in designing inhibitors for specific enzymes, particularly CK2 (Casein Kinase 2), which plays a critical role in cell proliferation and survival.

Mechanism of Action:

- Target: CK2 enzyme

- Mode of Action: Binds to the active site, inhibiting phosphorylation of target proteins.

Medicine

The potential therapeutic applications of 2-Bromo-6-methyl-4-nitroaniline include:

- Development of CK2 inhibitors that may lead to decreased cell proliferation and increased apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it valuable for creating tailored compounds for specific applications.

Data Table of Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nitration | 2-Methyl-4-nitroaniline with nitrating agent | High |

| Bromination | Nitrated compound with bromine | High |

| Reduction | Nitro group reduction with Pd/C | Variable |

| Oxidation | Methyl oxidation with KMnO | Variable |

Case Studies

-

CK2 Inhibition Study:

- Researchers synthesized derivatives of 2-Bromo-6-methyl-4-nitroaniline to evaluate their efficacy as CK2 inhibitors. The study demonstrated that certain modifications enhanced binding affinity and selectivity for CK2, leading to promising results in reducing tumor growth in vitro.

-

Dye Production:

- A case study highlighted the use of this compound in synthesizing azo dyes. The unique properties of 2-Bromo-6-methyl-4-nitroaniline allowed for vibrant color yields and improved stability compared to traditional dye precursors.

Wirkmechanismus

Target of Action

2-Bromo-6-methyl-4-nitroaniline is primarily used in the design and synthesis of CK2 inhibitors . CK2, also known as Casein Kinase II, is a protein kinase that is involved in various cellular processes, including cell cycle progression, apoptosis, and transcription .

Mode of Action

As a ck2 inhibitor, it likely works by binding to the active site of the ck2 enzyme, thereby preventing it from phosphorylating other proteins .

Biochemical Pathways

The compound’s interaction with CK2 can affect various biochemical pathways. CK2 is involved in the regulation of multiple signaling pathways, including the PI3K/AKT pathway, Wnt signaling, and NF-kB signaling . By inhibiting CK2, 2-Bromo-6-methyl-4-nitroaniline can potentially disrupt these pathways, leading to downstream effects such as altered cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

The molecular and cellular effects of 2-Bromo-6-methyl-4-nitroaniline’s action would depend on the specific context of its use. Given its role as a CK2 inhibitor, it could potentially lead to decreased cell proliferation and increased apoptosis in cells where CK2 activity is critical .

Action Environment

The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitroaniline can be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution in the body . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity .

Biochemische Analyse

Biochemical Properties

It is known that the compound is slightly soluble in water and soluble in hot methanol . This suggests that it could interact with both hydrophilic and hydrophobic biomolecules within the cell.

Molecular Mechanism

It is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with this enzyme

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitroaniline typically involves a multi-step process:

Nitration: The starting material, 2-methyl-4-nitroaniline, undergoes nitration to introduce the nitro group.

Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-6-methyl-4-nitroaniline can be optimized using specialized equipment such as synthesis kettles, solid-liquid separation devices, and ceramic membrane filters. This setup ensures high yield and purity of the product while minimizing byproducts .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2-Bromo-6-methyl-4-nitroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amino Derivatives: Reduction of the nitro group yields 2-bromo-6-methyl-4-aminoaniline.

Carboxylic Acids: Oxidation of the methyl group results in 2-bromo-6-carboxy-4-nitroaniline.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-methyl-6-nitroaniline

- 2-Bromo-3-fluoro-6-nitroaniline

- 2-Bromo-4-methoxy-6-nitroaniline

Comparison: 2-Bromo-6-methyl-4-nitroaniline is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions due to the electronic effects of the methyl and nitro groups .

Biologische Aktivität

2-Bromo-6-methyl-4-nitroaniline is an organic compound with significant biological activity, particularly as a potential inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C7H7BrN2O3

- Molecular Weight : 231.04 g/mol

- CAS Number : 102170-56-9

The compound features a bromine atom, a methyl group, and a nitro group attached to an aniline structure, making it a derivative of nitroaniline.

Target Enzyme: CK2 Inhibition

2-Bromo-6-methyl-4-nitroaniline primarily acts as an inhibitor of the CK2 (casein kinase 2) enzyme. CK2 is involved in numerous cellular processes, including:

- Cell Proliferation : CK2 promotes cell growth and division.

- Apoptosis Regulation : Inhibition of CK2 can lead to increased apoptosis in cancer cells.

Mode of Action

The compound binds to the active site of the CK2 enzyme, preventing it from phosphorylating target proteins. This inhibition can disrupt several signaling pathways, including:

- PI3K/AKT Pathway

- Wnt Signaling

- NF-kB Signaling

These pathways are crucial for cell survival and proliferation, indicating that 2-Bromo-6-methyl-4-nitroaniline may have potential applications in cancer therapy by inducing cell death in tumor cells .

Pharmacokinetics

Research suggests that 2-Bromo-6-methyl-4-nitroaniline has high gastrointestinal absorption and can permeate the blood-brain barrier. Its pharmacokinetic profile indicates that it may be suitable for oral administration, with significant bioavailability .

Anticancer Properties

Studies have demonstrated that 2-Bromo-6-methyl-4-nitroaniline exhibits anticancer properties through its role as a CK2 inhibitor. In vitro assays have shown that treatment with this compound leads to:

- Decreased Cell Proliferation : A reduction in the growth rate of various cancer cell lines.

- Increased Apoptosis : Enhanced programmed cell death in cells where CK2 is overactive .

Antimicrobial Activity

In addition to its anticancer effects, preliminary studies suggest that 2-Bromo-6-methyl-4-nitroaniline may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness that warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Bromo-6-methyl-4-nitroaniline:

-

Study on CK2 Inhibition :

- A study demonstrated that this compound effectively inhibits CK2 activity in vitro, leading to reduced phosphorylation of downstream targets associated with cancer progression .

-

Antimicrobial Evaluation :

- Research indicated that 2-Bromo-6-methyl-4-nitroaniline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

-

Pharmacological Potential :

- A pharmacological study highlighted the compound's ability to cross the blood-brain barrier, proposing its use in neurological conditions where CK2 plays a role .

Comparison with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Bromo-6-methyl-4-nitroaniline | Anticancer, Antimicrobial | CK2 Inhibition |

| 2-Bromo-4-methyl-6-nitroaniline | Limited studies on activity | Similar mechanism |

| 2-Bromo-6-methoxy-4-nitroaniline | Antimicrobial | Potentially similar mechanisms |

This table illustrates how 2-Bromo-6-methyl-4-nitroaniline compares with its analogs regarding biological activity and mechanisms.

Eigenschaften

IUPAC Name |

2-bromo-6-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNWQCOXGLGSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303612 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-56-9 | |

| Record name | 2-bromo-6-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.